2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
Description
The compound 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone belongs to a class of indole-based hydrazones featuring a sulfanyl-linked benzyl group and a trichlorophenyl hydrazone moiety.
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N4O2S/c22-13-9-16(23)20(17(24)10-13)27-26-19-15-6-1-2-7-18(15)25-21(19)31-11-12-4-3-5-14(8-12)28(29)30/h1-10,25H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTAZHXBMIGULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The nitrobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol group on the indole core. Finally, the trichlorophenyl hydrazone moiety is formed by reacting the indole derivative with 2,4,6-trichlorophenylhydrazine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Overview
The compound 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic molecule that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including an indole core, a nitrobenzyl sulfanyl group, and a trichlorophenyl hydrazone moiety, contribute to its diverse applications.
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal applications.
Anticancer Properties
Preliminary studies have suggested that derivatives of indole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumor types .
Enzyme Inhibition
The structure of the compound suggests potential interactions with specific enzymes or receptors. The nitrobenzyl sulfanyl group may play a critical role in inhibiting enzyme activities or altering receptor functions, which is crucial for developing new therapeutic agents .
Applications in Drug Development
Given its structural characteristics and biological activities, this compound can be explored for:
- Antitumor Agents : Targeting various cancer types through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Agents : Investigating its efficacy against bacterial and fungal strains due to the presence of the indole moiety known for such activities.
Case Studies and Research Findings
- Cytotoxic Activity Against Cancer Cells : A study evaluating the cytotoxic effects of related indole derivatives demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition mechanisms highlighted the potential of sulfanyl groups in modulating enzymatic activity, suggesting pathways for drug design .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone would depend on its specific interactions with molecular targets. The nitrobenzyl sulfanyl group and the trichlorophenyl hydrazone moiety may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The indole core could also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the benzyl-sulfanyl group and indole/hydrazone backbone critically influence molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Key Analogs and Their Properties
*Estimated based on structural similarity.
Key Observations:
Chlorinated Derivatives :
- Compounds with dichlorobenzyl groups (e.g., 2,4- or 2,6-dichloro) exhibit higher molecular weights (~515 g/mol) due to additional chlorine atoms .
- Increased halogenation correlates with elevated boiling points and densities, suggesting stronger intermolecular forces .
Alkyl-Substituted Derivatives: Alkyl chains (e.g., sec-butyl, propyl) reduce molecular weight (~398–412 g/mol) and may improve solubility in organic solvents .
Nitro-Substituted Target Compound :
- The 3-nitrobenzyl group introduces a strong electron-withdrawing effect, which could increase electrophilicity at the indole/hydrazone core. This may enhance reactivity in nucleophilic environments or redox-active systems.
- Nitro groups are associated with higher metabolic stability but may also increase toxicity risks compared to chloro or alkyl groups.
Biological Activity
The compound 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological activity, including relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a unique structure comprising an indole core, a nitrobenzyl sulfanyl group, and a trichlorophenyl hydrazone moiety. The synthesis typically involves several steps:
- Indole Core Preparation : The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
- Introduction of Nitrobenzyl Sulfanyl Group : This is achieved through nucleophilic substitution reactions.
- Formation of Trichlorophenyl Hydrazone Moiety : This is done by reacting the indole derivative with 2,4,6-trichlorophenylhydrazine.
The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets. The nitrobenzyl sulfanyl group and the hydrazone moiety may play critical roles in inhibiting enzyme activities or altering receptor functions. Additionally, the indole core may contribute to these interactions through its structural properties.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds featuring indole structures. For instance:
- Case Study 1 : A related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can enhance biological activity .
- Case Study 2 : Research has shown that compounds with similar hydrazone linkages demonstrated potent inhibition of cancer cell proliferation, potentially through apoptosis induction mechanisms .
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Compounds with similar structural motifs have been reported to exhibit significant free radical scavenging activities, which are crucial for mitigating oxidative stress-related diseases .
Enzyme Inhibition
The compound's potential as an inhibitor of monoamine oxidase (MAO) isoforms has been highlighted in various studies. The presence of specific functional groups can lead to selective inhibition, making it a candidate for treating neurodegenerative disorders .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Indole with nitro group | High anticancer activity | Enhanced apoptosis induction |
| Hydrazone linkage with electron-withdrawing groups | Moderate antioxidant activity | Effective in reducing oxidative stress |
| Sulfanyl modifications | Variable enzyme inhibition | Dependent on specific structural features |
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis of 2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multi-step reactions, including sulfanyl group introduction and hydrazone formation. Key steps include:
- Sulfanylation : Reacting 3-nitrobenzyl mercaptan with 3H-indol-3-one under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrazone Formation : Condensation with 2,4,6-trichlorophenylhydrazine in ethanol under reflux, monitored by TLC for completion .
Optimization Strategies : - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
How should researchers approach structural characterization to confirm molecular configuration?
Basic Research Question
A multi-technique approach is critical:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, SHELX software) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (COSY, HSQC) to confirm substituent positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16, B3LYP/6-31G*) .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
Divergent results often stem from methodological differences:
- Hybrid Modeling : Combine receptor-based ML (e.g., molecular docking with AutoDock Vina) and wet-lab assays (e.g., enzyme inhibition studies) to cross-validate binding affinities .
- Parameter Adjustment : Optimize force fields (e.g., AMBER) to better reflect solvation effects and ligand flexibility .
- Replication : Repeat assays under standardized conditions (pH, temperature) to isolate variables .
How can mechanistic studies account for off-target effects in biological systems?
Advanced Research Question
Design experiments to distinguish specific vs. nonspecific interactions:
- Orthogonal Assays : Use fluorescence polarization for target binding and cytotoxicity assays (MTT) to rule out nonspecific cell death .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to identify selective activity .
- Proteomic Profiling : SILAC-based mass spectrometry to detect off-target protein interactions .
What methodological considerations are critical for analyzing time-dependent degradation products?
Advanced Research Question
Experimental Design :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and sample at intervals (0, 1, 3, 6 months) .
- Analytical Techniques :
- HPLC-DAD : Monitor degradation kinetics with a C18 column (λ = 254 nm).
- LC-MS/MS : Identify degradation products via Q-TOF fragmentation .
Data Interpretation :
- Use kinetic modeling (e.g., first-order decay) to predict shelf-life under standard storage .
How should conflicting spectroscopic data (e.g., NMR vs. simulations) be validated?
Advanced Research Question
Validation Steps :
- Crystallographic Cross-Check : Compare experimental X-ray structures with DFT-optimized geometries .
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Peer Consultation : Collaborate with computational chemists to refine simulation parameters (e.g., solvent model, basis set) .
How to address discrepancies in reported bioactivity across studies?
Advanced Research Question
Root Causes :
- Variability in sample purity (e.g., residual solvents affecting assays) .
- Differences in assay protocols (e.g., cell line selection, incubation time) .
Solutions : - Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
- Standardization : Adopt consensus protocols (e.g., NIH Guidelines) for cytotoxicity and enzyme inhibition assays .
What experimental designs are optimal for studying structure-activity relationships (SAR)?
Advanced Research Question
Methodology :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., nitro → amino groups) and test bioactivity .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity (Sybyl-X software) .
- Crystallographic SAR : Overlay ligand-bound protein structures (PDB entries) to identify key binding motifs .
How to ensure reproducibility in synthetic protocols across labs?
Basic Research Question
Best Practices :
- Detailed Documentation : Report exact equivalents, solvent grades, and stirring rates in methods sections .
- Collaborative Validation : Share samples with independent labs for NMR/MS cross-verification .
- Open Data : Deposit synthetic procedures in repositories like Zenodo with DOI linking .
What are the pitfalls in interpreting hydrogen-bonding interactions from crystallographic data?
Advanced Research Question
Key Considerations :
- Thermal Motion : High B-factors may indicate disordered H-bond networks; use anisotropic refinement .
- Protonation States : Validate via pKa predictions (MarvinSketch) and match with crystallization pH .
- Complementary Techniques : Pair crystallography with IR spectroscopy to confirm H-bond donor/acceptor roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
